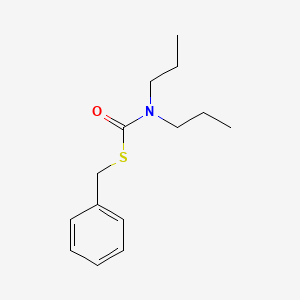
Prumycin dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prumycin dihydrochloride is an aminonucleoside antibiotic produced by the bacterium Streptomyces alboniger. It is widely used in cell biology as a selection antibiotic agent in mammalian cell culture systems. The compound works by inhibiting peptidyl transfer on both prokaryotic and eukaryotic ribosomes, making it toxic to both types of cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Prumycin dihydrochloride is synthesized from Streptomyces alboniger. The preparation involves isolating the antibiotic from the bacterial culture, followed by purification processes to obtain the dihydrochloride salt form. The compound is soluble in water and methanol, and the stock solution can be stored at -20°C .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces alboniger. The fermentation broth is then subjected to various purification steps, including filtration, solvent extraction, and crystallization, to isolate the antibiotic in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Prumycin dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Applications De Recherche Scientifique
Prumycin dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and interaction with other compounds.
Biology: Widely used in cell biology for selecting genetically modified cells that express resistance genes.
Medicine: Investigated for its potential therapeutic applications, including its antibacterial and antitumor activities.
Industry: Utilized in the production of antibiotics and other pharmaceutical products
Mécanisme D'action
Prumycin dihydrochloride exerts its effects by inhibiting protein synthesis. It causes premature chain termination during translation by acting as an analog of the 3’-terminal end of aminoacyl-tRNA. This results in the formation of a puromycylated nascent chain and premature chain release, effectively halting protein synthesis. The compound targets ribosomal proteins and interferes with the peptidyl transferase activity of the ribosome .
Comparaison Avec Des Composés Similaires
Puromycin: Another aminonucleoside antibiotic with a similar mechanism of action.
Chloramphenicol: An antibiotic that also inhibits protein synthesis but through a different mechanism.
Cycloheximide: Inhibits protein synthesis by interfering with the translocation step in eukaryotic ribosomes.
Uniqueness: Prumycin dihydrochloride is unique in its ability to inhibit both prokaryotic and eukaryotic ribosomes, making it a versatile tool in cell biology research. Its dual action on different types of ribosomes sets it apart from other antibiotics that typically target only one type .
Propriétés
Numéro CAS |
57420-47-0 |
|---|---|
Formule moléculaire |
C8H18ClN3O4 |
Poids moléculaire |
255.70 g/mol |
Nom IUPAC |
(2R)-2-amino-N-[(2S,3R,4R)-4-amino-1,3-dihydroxy-5-oxopentan-2-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C8H17N3O4.ClH/c1-4(9)8(15)11-6(3-13)7(14)5(10)2-12;/h2,4-7,13-14H,3,9-10H2,1H3,(H,11,15);1H/t4-,5+,6+,7-;/m1./s1 |
Clé InChI |
BWDOCCNJZQOHQF-BZUDZRPRSA-N |
SMILES |
CC(C(=O)NC(CO)C(C(C=O)N)O)N.Cl.Cl |
SMILES isomérique |
C[C@H](C(=O)N[C@@H](CO)[C@@H]([C@H](C=O)N)O)N.Cl |
SMILES canonique |
CC(C(=O)NC(CO)C(C(C=O)N)O)N.Cl |
Apparence |
Solid powder |
Key on ui other cas no. |
57420-47-0 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Prumycin dihydrochloride; Prumycin HCl; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1679743.png)
